4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol involves several steps. One common method includes the reaction of 4-chlorophenol with 4-(methylsulfonyl)benzaldehyde under specific conditions to form the desired product . The reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol can be compared with other similar compounds, such as:
4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)aniline: This compound has a similar structure but with an aniline group instead of a phenol group.
4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)benzene: This compound lacks the hydroxyl group present in the phenol derivative.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-2-[(4-methylsulfonylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-20(18,19)13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSJFLKUWMQQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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